5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate
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Overview
Description
5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate is a complex organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its unique structure, which includes a chromenone core, phenoxy group, and a benzyloxycarbonyl-protected amino acid moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with the chromenone intermediate.
Amino Acid Coupling: The amino acid moiety is coupled to the chromenone derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Benzyloxycarbonyl Protection: The final step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener and more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the chromenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate involves its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chromanone derivatives: These compounds share the chromenone core and exhibit similar biological activities.
Phenoxy-substituted chromenones: These compounds have a phenoxy group attached to the chromenone core and are studied for their medicinal properties.
Benzyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share the benzyloxycarbonyl protection strategy.
Uniqueness
5-benzyl 1-(4-oxo-3-phenoxy-4H-chromen-7-yl) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate is unique due to its combination of structural features, including the chromenone core, phenoxy group, and benzyloxycarbonyl-protected amino acid moiety. This unique structure imparts specific biological activities and synthetic versatility, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C35H29NO9 |
---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
5-O-benzyl 1-O-(4-oxo-3-phenoxychromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C35H29NO9/c37-32(42-21-24-10-4-1-5-11-24)19-18-29(36-35(40)43-22-25-12-6-2-7-13-25)34(39)45-27-16-17-28-30(20-27)41-23-31(33(28)38)44-26-14-8-3-9-15-26/h1-17,20,23,29H,18-19,21-22H2,(H,36,40)/t29-/m0/s1 |
InChI Key |
RFKONVIRNNEYHR-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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